Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14606726
InChI: InChI=1S/C17H15N5O2S/c1-12(23)18-14-9-7-13(8-10-14)16(24)11-25-17-19-20-21-22(17)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,18,23)
SMILES:
Molecular Formula: C17H15N5O2S
Molecular Weight: 353.4 g/mol

Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-

CAS No.:

Cat. No.: VC14606726

Molecular Formula: C17H15N5O2S

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]- -

Specification

Molecular Formula C17H15N5O2S
Molecular Weight 353.4 g/mol
IUPAC Name N-[4-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]phenyl]acetamide
Standard InChI InChI=1S/C17H15N5O2S/c1-12(23)18-14-9-7-13(8-10-14)16(24)11-25-17-19-20-21-22(17)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,18,23)
Standard InChI Key AXOMOWXBUJBVAZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Characteristics

IUPAC Nomenclature and Functional Groups

The compound’s systematic name, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]acetamide, delineates its core structure:

  • Acetamide core: An acetyl group (-CO-) bonded to a nitrogen atom, forming the terminal amide moiety.

  • Central phenyl ring: A para-substituted benzene ring linked to the acetamide nitrogen.

  • Thioacetyl bridge: A sulfur atom connects the phenyl ring to a tetrazole-containing acetyl group.

  • 1-Phenyl-1H-tetrazole: A five-membered aromatic ring with four nitrogen atoms, substituted at the 1-position with a phenyl group .

Molecular Geometry and Stereoelectronic Features

The molecule’s geometry is dominated by planar aromatic systems (phenyl and tetrazole rings) and flexible thioether/acetyl linkages. Key electronic features include:

  • Tetrazole ring: Exhibits aromaticity due to delocalized π-electrons across the N-heterocycle, contributing to metabolic stability and hydrogen-bonding capacity .

  • Thioether (-S-) linkage: Enhances lipophilicity compared to oxygen ethers, potentially improving membrane permeability .

  • Amide group: Participates in hydrogen bonding, influencing solubility and target binding.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>17</sub>N<sub>7</sub>OS
Molecular Weight415.5 g/mol
CAS Registry Number454187-51-0
SMILES NotationCC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into three modular components:

  • 4-Aminophenyl precursor: Serves as the acetamide-bearing aromatic core.

  • Thioacetyl-tetrazole intermediate: Generated via coupling of a tetrazole-thiol with bromoacetyl bromide.

  • Phenyltetrazole subunit: Synthesized via Huisgen [2+3] cycloaddition between phenyl azide and nitriles .

Stepwise Synthesis

  • Synthesis of 1-Phenyl-1H-tetrazole-5-thiol:

    • Phenyl azide reacts with sodium thiocyanate under acidic conditions to form the tetrazole-thiol .

    • Reaction:

      PhN3+NaSCNHClPhN4S+NaCl+H2O\text{PhN}_3 + \text{NaSCN} \xrightarrow{\text{HCl}} \text{PhN}_4\text{S} + \text{NaCl} + \text{H}_2\text{O}
  • Thioacetylation:

    • The thiol group undergoes nucleophilic substitution with bromoacetyl bromide to form the thioacetyl bridge .

    • Reaction:

      PhN4SH+BrCH2COBrPhN4SCH2COBr+HBr\text{PhN}_4\text{SH} + \text{BrCH}_2\text{COBr} \rightarrow \text{PhN}_4\text{SCH}_2\text{COBr} + \text{HBr}
  • Coupling with 4-Acetamidophenylacetyl chloride:

    • The bromoacetyl intermediate reacts with 4-aminophenylacetamide under basic conditions to form the final product .

Challenges and Yield Optimization

  • Tetrazole instability: Requires anhydrous conditions and low temperatures to prevent ring opening .

  • Thioether oxidation: Use of inert atmospheres (N<sub>2</sub>/Ar) mitigates undesired sulfoxide formation .

  • Chromatographic purification: Silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity .

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

  • logP: Estimated at ~3.7 (similar to analog Y505-4972 ), indicating moderate lipophilicity.

  • Aqueous solubility: Poor (<1 mg/mL) due to aromatic stacking and limited hydrogen-bonding donors .

  • Solubility enhancers: DMSO or β-cyclodextrin complexes improve dissolution for biological assays.

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) :

    • δ 2.10 (s, 3H, CH<sub>3</sub>CO), 3.85 (s, 2H, SCH<sub>2</sub>), 7.45–8.20 (m, 9H, aromatic).

  • IR (KBr): 1675 cm<sup>-1</sup> (C=O stretch), 1240 cm<sup>-1</sup> (C-N stretch), 2550 cm<sup>-1</sup> (S-H, absent confirms thioether formation) .

  • MS (ESI+): m/z 416.1 [M+H]<sup>+</sup>, consistent with molecular weight .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound: Structural modularity allows diversification for structure-activity relationship (SAR) studies.

  • Patent landscape: Tetrazole-acetamide hybrids are patented as antivirals (e.g., US20200040021A1) .

Material Science Applications

  • Ligand in coordination polymers: Tetrazole’s nitrogen atoms can coordinate to metal ions, forming porous materials for gas storage .

  • Thermostable polymers: Incorporation into polyamides enhances thermal stability (T<sub>g</sub> > 200°C) .

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